molecular formula C22H27N5O B12238658 3-[5-(6-cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylaniline

3-[5-(6-cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylaniline

Cat. No.: B12238658
M. Wt: 377.5 g/mol
InChI Key: ZSCOGGQQXYUEIX-UHFFFAOYSA-N
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Description

3-[5-(6-cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylaniline is a complex organic compound featuring a pyrimidine ring fused with a pyrrole ring, and a dimethylaniline moiety. This compound is of interest due to its potential pharmacological properties and its structural complexity, which makes it a valuable subject for synthetic and medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(6-cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylaniline typically involves multi-step organic synthesis. The key steps include:

    Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of the pyrrole ring: This often involves the use of cyclization reactions with suitable starting materials.

    Coupling of the pyrimidine and pyrrole rings: This step may involve the use of cross-coupling reactions such as Suzuki-Miyaura coupling.

    Introduction of the dimethylaniline moiety: This can be achieved through substitution reactions where the dimethylaniline group is introduced to the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring, potentially leading to the formation of reduced analogs.

    Substitution: The dimethylaniline moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups to the dimethylaniline moiety.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrimidine and pyrrole derivatives.

    Medicine: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with pyrimidine and pyrrole rings can interact with various enzymes and receptors, modulating their activity. The dimethylaniline moiety may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A pyrimidine-based drug used in the treatment of leukemia.

    Dasatinib: Another pyrimidine-based drug with applications in cancer therapy.

    Nilotinib: A pyrimidine derivative used in the treatment of chronic myeloid leukemia.

Uniqueness

3-[5-(6-cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylaniline is unique due to its fused pyrimidine-pyrrole structure and the presence of a dimethylaniline moiety. This combination of structural features may confer unique pharmacological properties and make it a valuable compound for further research and development.

Properties

Molecular Formula

C22H27N5O

Molecular Weight

377.5 g/mol

IUPAC Name

[2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[3-(dimethylamino)phenyl]methanone

InChI

InChI=1S/C22H27N5O/c1-25(2)19-5-3-4-16(8-19)22(28)27-12-17-10-26(11-18(17)13-27)21-9-20(15-6-7-15)23-14-24-21/h3-5,8-9,14-15,17-18H,6-7,10-13H2,1-2H3

InChI Key

ZSCOGGQQXYUEIX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CC3CN(CC3C2)C4=NC=NC(=C4)C5CC5

Origin of Product

United States

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